molecular formula C19H23N5O2 B12136064 2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol

Cat. No.: B12136064
M. Wt: 353.4 g/mol
InChI Key: KFESFABTPCUDDB-UHFFFAOYSA-N
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Description

2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol is a complex organic compound that belongs to the class of heterocyclic aromatic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their ring(s)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Ring: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Substitution Reactions:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately and then coupled with the quinazoline derivative.

    Final Coupling: The final step involves the coupling of the quinazoline and pyrimidine rings through an amine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: Various substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenating agents, alkylating agents, and acylating agents are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce various reduced derivatives of the compound.

Scientific Research Applications

2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in critical biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4-ol
  • 2-[(4,7-Dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

Uniqueness

2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol is unique due to its specific substitution pattern and the presence of both quinazoline and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

Chemical Structure and Synthesis

The structure of the compound is characterized by the presence of a quinazoline moiety linked to a pyrimidine derivative. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, the synthesis may begin with 4,6-dimethylquinazoline derivatives, which are then reacted with appropriate amines and pyrimidine intermediates to yield the target compound.

Structural Formula

C15H20N4O2\text{C}_{15}\text{H}_{20}\text{N}_4\text{O}_2

Synthetic Pathway Overview

  • Preparation of Quinazoline Derivative : Starting from 2-amino-4,6-dimethylquinazoline.
  • Formation of Pyrimidine Ring : Utilizing dihydroxypyrimidine intermediates.
  • Final Coupling Reaction : Combining both moieties under acidic or basic conditions to form the final compound.

Anticancer Properties

Recent studies have indicated that compounds similar to 2-[(4,6-Dimethylquinazolin-2-yl)amino]-5-(pentan-2-yl)pyrimidine-4,6-diol exhibit significant anticancer activity. For instance:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

Enzyme Inhibition

The compound is also noted for its ability to inhibit specific enzymes involved in cancer progression:

  • Kinase Inhibition : It has been shown to inhibit certain kinases that are critical for tumor growth and metastasis. This inhibition can lead to reduced proliferation of cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, preliminary research suggests that this compound may possess antimicrobial activity:

  • Bacterial Strains Tested : E. coli and Staphylococcus aureus were among the strains tested, showing varying degrees of susceptibility.

Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry highlighted the efficacy of similar quinazoline derivatives against human breast cancer cells. The results indicated a significant decrease in cell viability at concentrations as low as 10 µM after 48 hours of treatment.

Concentration (µM)Cell Viability (%)
0100
585
1065
2040

Study 2: Enzyme Inhibition Profile

Another study assessed the enzyme inhibition profile of related compounds:

Enzyme TypeIC50 (µM)
EGFR Kinase12
VEGFR Kinase8
PDGFR Kinase15

These findings suggest that the compound's structural features contribute significantly to its biological activity.

Properties

Molecular Formula

C19H23N5O2

Molecular Weight

353.4 g/mol

IUPAC Name

2-[(4,6-dimethylquinazolin-2-yl)amino]-4-hydroxy-5-pentan-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C19H23N5O2/c1-5-6-11(3)15-16(25)22-19(23-17(15)26)24-18-20-12(4)13-9-10(2)7-8-14(13)21-18/h7-9,11H,5-6H2,1-4H3,(H3,20,21,22,23,24,25,26)

InChI Key

KFESFABTPCUDDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(C)C1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)C)C)O

Origin of Product

United States

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